molecular formula C23H21N3O2 B300105 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide

2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide

Cat. No. B300105
M. Wt: 371.4 g/mol
InChI Key: RZKQGOHULYTXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide, also known as MPTQ, is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. MPTQ belongs to the class of quinazoline derivatives and has shown promising results in preclinical studies as an anticancer, anti-inflammatory, and antipsychotic agent.

Mechanism of Action

The exact mechanism of action of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide is not fully understood, but it is believed to act through various pathways depending on the disease being treated. In cancer research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. Moreover, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to inhibit angiogenesis by inhibiting the expression of VEGF and its receptor. In anti-inflammatory research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. Additionally, in antipsychotic research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to modulate the dopaminergic and serotonergic systems in the brain by acting as a partial agonist of dopamine D2 and serotonin 5-HT1A receptors.
Biochemical and Physiological Effects:
2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to have various biochemical and physiological effects depending on the disease being treated. In cancer research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. Moreover, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In antipsychotic research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to modulate the dopaminergic and serotonergic systems in the brain by acting as a partial agonist of dopamine D2 and serotonin 5-HT1A receptors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide in lab experiments is its broad spectrum of activity against various diseases. Moreover, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has shown promising results in preclinical studies, which makes it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide in lab experiments is its low solubility in water, which makes it difficult to administer in vivo. Moreover, the exact mechanism of action of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research and development of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide. One of the future directions is to optimize the synthesis method to improve the yield and purity of the product. Moreover, further studies are needed to elucidate the exact mechanism of action of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide in different diseases. Additionally, more studies are needed to evaluate the pharmacokinetics and toxicity of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide in vivo. Furthermore, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Finally, more studies are needed to evaluate the efficacy of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide in clinical trials.

Synthesis Methods

The synthesis of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide involves the reaction of 2-methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazoline with N-phenylacetyl chloride in the presence of a base such as triethylamine or pyridine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has shown promising results as an anticancer agent by inhibiting the growth of cancer cells through various mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. In addition, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been studied for its potential as an antipsychotic agent by modulating the dopaminergic and serotonergic systems in the brain.

properties

Product Name

2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

2-(2-methyl-4-oxo-3-phenyl-1H-quinazolin-2-yl)-N-phenylacetamide

InChI

InChI=1S/C23H21N3O2/c1-23(16-21(27)24-17-10-4-2-5-11-17)25-20-15-9-8-14-19(20)22(28)26(23)18-12-6-3-7-13-18/h2-15,25H,16H2,1H3,(H,24,27)

InChI Key

RZKQGOHULYTXOO-UHFFFAOYSA-N

SMILES

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.